Biotin-dPEG(R)23-azide
Description
Contextualizing Bioconjugation Reagents in Contemporary Research
Bioconjugation is a chemical technique that joins two molecules, at least one of which is a biomolecule such as a protein, carbohydrate, or nucleic acid. clinicallab.com This process is fundamental to creating novel molecular structures with enhanced or new functionalities. clinicallab.com The development of a diverse array of bioconjugation reagents, which are molecules with reactive ends for specific functional groups, has significantly broadened the scope of applications in both research and medicine. clinicallab.comthermofisher.com These reagents are crucial for a multitude of tasks, including the study of protein-protein interactions, the development of targeted drug delivery systems, and the creation of sensitive diagnostic assays like ELISA. thermofisher.combionordika.nosekisuidiagnostics.com In essence, bioconjugation allows scientists to label, detect, track, and capture target molecules, thereby facilitating the discovery of new biomolecules and the elucidation of intricate biological pathways. sekisuidiagnostics.com
The Significance of Heterobifunctional Linkers in Molecular Probe Design
Heterobifunctional linkers are a special class of bioconjugation reagents that possess two different reactive groups at their ends. biosynth.comchemscene.com This dual reactivity allows for the sequential or one-step coupling of two different molecules, which minimizes undesirable self-coupling or aggregation. chemscene.com This characteristic is particularly valuable in the design of molecular probes, where a reporter molecule (like a fluorescent dye or biotin) needs to be attached to a specific target biomolecule. nih.gov The linker itself, often a polyethylene (B3416737) glycol (PEG) chain, can influence the properties of the final conjugate, such as its solubility and steric hindrance. axispharm.commedkoo.com By connecting an RNA-binding module to an effector module, for instance, heterobifunctional molecules can be engineered to modulate RNA function in various ways, including cross-linking, modification, or cleavage. nih.gov
Overview of Biotin-dPEG(R)23-azide as a Versatile Bioconjugation Platform
This compound is a prime example of a heterobifunctional linker. biosynth.com It features a biotin (B1667282) moiety at one end and an azide (B81097) group at the other, connected by a discrete-length polyethylene glycol (dPEG®) spacer. The biotin group exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin, a property widely exploited for purification and detection purposes. acs.org The azide group, on the other hand, is a versatile chemical handle that can participate in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.comrndsystems.com
The dPEG® spacer in this compound is a single molecular weight chain, providing a precisely defined distance of 87.7 Å between the biotin and the target molecule. sigmaaldrich.comstratech.co.uk This precise spacing is critical for optimizing the binding of the biotin to avidin or streptavidin by minimizing steric hindrance. broadpharm.comsigmaaldrich.com Furthermore, the hydrophilic nature of the PEG chain enhances the water solubility of the reagent and the resulting bioconjugate. medkoo.combroadpharm.com
Scope of Academic Research Emphasizing this compound Investigations
Academic research has utilized this compound and similar biotin-azide reagents in a variety of applications. A primary use is the site-specific labeling and immobilization of proteins and enzymes. For instance, researchers have incorporated alkyne-bearing unnatural amino acids into proteins and then used biotin-azide reagents via click chemistry to attach biotin for subsequent immobilization on streptavidin-coated surfaces. plos.org This method allows for the controlled orientation of the protein, which can be crucial for maintaining its activity in biosensors and biocatalysis. plos.org
Another significant area of research involves the use of these reagents in "click" chemistry applications on solid supports, such as cellulose (B213188) nanofibers. nih.gov By modifying nanofibers with alkyne groups, scientists can then "click" biotin-azide conjugates onto the surface, creating materials with the ability to selectively bind streptavidin. nih.gov This has potential applications in the development of diagnostic devices. nih.gov Furthermore, the development of branched biotin-azide structures allows for the attachment of multiple molecules of interest, expanding the possibilities for creating complex molecular assemblies for various biochemical and biophysical investigations. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₈H₁₁₂N₆O₂₅S | broadpharm.comprecisepeg.com |
| Molecular Weight | 1325.60 g/mol | sigmaaldrich.com |
| Spacer Arm Length | 87.7 Å (77 atoms) | sigmaaldrich.comstratech.co.uk |
| Appearance | Solid or viscous liquid | |
| Storage Temperature | -20°C |
Structure
2D Structure
Properties
Molecular Formula |
C58H112N6O25S |
|---|---|
Molecular Weight |
1325.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C58H112N6O25S/c59-64-61-6-8-68-10-12-70-14-16-72-18-20-74-22-24-76-26-28-78-30-32-80-34-36-82-38-40-84-42-44-86-46-48-88-50-52-89-51-49-87-47-45-85-43-41-83-39-37-81-35-33-79-31-29-77-27-25-75-23-21-73-19-17-71-15-13-69-11-9-67-7-5-60-56(65)4-2-1-3-55-57-54(53-90-55)62-58(66)63-57/h54-55,57H,1-53H2,(H,60,65)(H2,62,63,66) |
InChI Key |
BXCVJZZLKSMPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
Fundamental Principles and Molecular Design of Biotin Dpeg R 23 Azide
Bioorthogonal Ligation Chemistries Facilitated by Biotin-dPEG(R)23-azide
This compound is designed to participate in bioorthogonal ligation reactions, which are chemical reactions that form a covalent bond between two molecules in a biological environment without interfering with cellular processes. pcbiochemres.com The azide (B81097) group on the molecule is the key to this functionality.
The most prominent bioorthogonal reaction for this compound is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . acs.orgnih.gov This reaction is a type of "click chemistry" that does not require a copper catalyst, which can be toxic to living cells. wikipedia.orgacs.org In a typical SPAAC reaction, a molecule containing an azide, such as this compound, is reacted with a molecule that has been modified to contain a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO or BCN). magtech.com.cnbroadpharm.com The reaction proceeds rapidly and with high specificity under physiological conditions to form a stable triazole linkage. acs.orgbroadpharm.comrsc.org
This allows for the specific labeling of alkyne-modified biomolecules with biotin (B1667282). For example, a protein of interest can be metabolically or chemically engineered to contain a strained alkyne. Then, this compound can be introduced, and it will selectively react with the alkyne-modified protein, effectively "clicking" the biotin tag onto the target. nih.govacs.org
Another bioorthogonal reaction involving azides is the Staudinger Ligation . acs.orgmdpi.comnih.gov This reaction occurs between an azide and a phosphine. wikipedia.org While it is also bioorthogonal, SPAAC is often preferred due to its generally faster reaction kinetics. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 1325.60 g/mol | |
| Empirical Formula | C₅₈H₁₁₂N₆O₂₅S | |
| Spacer Arm Length | 87.7 Å | |
| Form | Solid or viscous liquid | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation Studies
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. bioclone.netnih.govnih.gov This reaction is prized in bioconjugation for its high yield, selectivity, and compatibility with aqueous environments. plos.orgmdpi.com The reaction proceeds through a stepwise mechanism involving a copper(I) acetylide intermediate. mdpi.com
A common protocol for CuAAC in bioconjugation involves the use of a copper(II) salt, such as CuSO4, which is reduced in situ to the active copper(I) state by a reducing agent like sodium ascorbate. nih.gov To prevent the re-oxidation of Cu(I) to the inactive Cu(II) state and to protect biomolecules from damaging reactive oxygen species, a copper-binding ligand is typically included. nih.gov This ligand not only stabilizes the copper(I) catalyst but also accelerates the reaction. nih.govnih.gov
Catalytic Systems and Ligand Effects on Reaction Efficiency in Research
The efficiency of the CuAAC reaction is significantly influenced by the choice of the catalytic system, particularly the copper(I) source and the nature of the accelerating ligand. nih.gov A variety of ligands have been developed to enhance the rate and stability of the CuAAC reaction in biological settings. acs.org
Tris(triazolylmethyl)amine-based ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), are widely used to stabilize the Cu(I) oxidation state and accelerate the reaction. researchgate.net Research has shown that tripodal amine ligands with varying chelate arm lengths and donor groups can significantly impact both the reaction rate and the stability of the copper complex. nih.govrsc.org For instance, reducing the chelate arm length can increase reactivity but may also lead to a higher degree of oxidation. nih.gov
Other catalytic systems have also been explored to improve efficiency and overcome the limitations of traditional methods, such as the potential toxicity of copper in living systems. mdpi.com These include the use of heteroleptic copper complexes and the development of recoverable and reusable catalysts. mdpi.commdpi.com For example, a system using CuI/DIPEA/HOAc has been shown to be highly efficient, with acetic acid accelerating the conversion of copper-containing intermediates and buffering the basicity of DIPEA. organic-chemistry.org The choice of solvent can also play a crucial role, with nonpolar solvents sometimes providing optimal results in nonaqueous environments. organic-chemistry.org
Table 1: Comparison of Common Ligands Used in CuAAC
| Ligand | Key Features | Impact on Reaction Efficiency |
|---|---|---|
| TBTA | Stabilizes Cu(I) oxidation state. researchgate.net | Accelerates the reaction. researchgate.net |
| THPTA | Water-soluble derivative of TBTA. researchgate.net | Effective in aqueous media. |
| Tripodal Amines | Chelate arm length and donor groups can be varied. nih.govrsc.org | Shorter arm length can increase reactivity but may decrease stability. nih.gov |
| Betaine | Zwitterionic additive. researchgate.net | Dramatically accelerates the reaction in aqueous medium at low Cu(I) concentrations. researchgate.net |
| BPS | Water-soluble phenanthroline derivative. researchgate.net | Effective ligand for CuAAC reactions. researchgate.net |
| L-histidine | Natural amino acid. researchgate.net | Can act as a ligand with lower toxicity compared to some synthetic ligands. researchgate.net |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Copper-Free Bioconjugation
To address the issue of copper cytotoxicity in living systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a copper-free alternative to CuAAC. rsc.orgchempep.com This reaction relies on the high ring strain of a cyclooctyne to react with an azide, forming a stable triazole without the need for a metal catalyst. chempep.com The bioorthogonality of the azide and cyclooctyne groups ensures that they react selectively with each other without interfering with native biological functional groups. chempep.com
SPAAC is a concerted [3+2] cycloaddition reaction driven by the release of ring strain upon the formation of the less-strained triazole ring. chempep.com This reaction is highly efficient under physiological conditions and has become a valuable tool for labeling biomolecules in living cells and organisms. nobelprize.org
Design Considerations for Strained Cyclooctyne Partners in Biological Contexts
The reactivity of SPAAC is highly dependent on the structure of the strained cyclooctyne. rsc.org A key challenge in designing cyclooctynes for biological applications is balancing high reactivity with sufficient stability to avoid unwanted side reactions. rsc.org
Several strategies have been employed to tune the properties of cyclooctynes. The introduction of electron-withdrawing groups, such as fluorine atoms, at the propargylic positions can significantly increase the reaction rate. nih.gov Modifications to the cyclooctyne backbone, such as the incorporation of fused rings or heteroatoms, can also modulate reactivity and stability. nih.govacs.org For instance, dibenzocyclooctyne (DBCO) derivatives are widely used due to their high reactivity and stability. biochempeg.com
The solubility of cyclooctyne reagents is another critical factor, as many are hydrophobic. biochempeg.com The incorporation of hydrophilic moieties, such as PEG linkers, can improve water solubility and biocompatibility. biochempeg.com Furthermore, the development of photolabile "caged" cyclooctynes allows for spatiotemporal control of the conjugation reaction, where the reactive alkyne is unmasked by light exposure. nih.gov
Table 2: Common Strained Cyclooctynes for SPAAC
| Cyclooctyne | Abbreviation | Key Design Feature |
|---|---|---|
| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms to increase reactivity. nih.gov |
| Dibenzocyclooctyne | DBCO | Fused aromatic rings for high reactivity and stability. biochempeg.com |
| Bicyclononyne | BCN | Bicyclic structure providing high strain. broadpharm.com |
| Azadibenzocyclooctyne | ADIBO | Contains a nitrogen atom in the ring, offering different properties. |
| Sulfonated Cyclooctynes | SNO-OCTs | Contain a sulfamate (B1201201) backbone for improved stability and reactivity. acs.org |
Methodological Frameworks and Experimental Strategies Employing Biotin Dpeg R 23 Azide
Advanced Bioconjugation Techniques for Diverse Biomolecules
The unique architecture of Biotin-dPEG(R)23-azide makes it a valuable reagent for labeling a wide array of biomolecules, including proteins, nucleic acids, glycans, lipids, small molecules, and nanoparticles. biosynth.comnih.gov This enables researchers to perform various downstream applications such as purification, detection, and tracking of these molecules. smolecule.comlumiprobe.com
Site-specific labeling of proteins with molecules like biotin (B1667282) is crucial for studying their function, localization, and interactions without disrupting their native structure. plos.org this compound facilitates this by reacting with proteins that have been engineered to contain an alkyne group at a specific location. sigmaaldrich.com This is a significant advantage over traditional chemical biotinylation methods that often result in heterogeneous products with potentially compromised function. researchgate.net The strong and stable, non-covalent interaction between biotin and (strept)avidin is a cornerstone of many biotechnological applications, allowing for protein capture, immobilization, and functionalization. researchgate.net
A powerful strategy for introducing bioorthogonal functional groups like azides or alkynes into proteins is through the use of non-canonical amino acids (ncAAs). caltech.edu Techniques such as Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-canonical Amino Acid Tagging (FUNCAT) utilize the cell's own translational machinery to incorporate these ncAAs. nih.govgbiosciences.commpg.de
For instance, methionine analogs bearing an azide (B81097) or alkyne group, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), can be incorporated into newly synthesized proteins. nih.govgbiosciences.com These modified proteins can then be selectively conjugated to affinity tags or fluorescent dyes. nih.gov When a protein is engineered to incorporate an alkyne-bearing ncAA, this compound can be used to specifically attach a biotin label via a click reaction. plos.orgcaltech.edu The specificity of this labeling can be further enhanced by using mutant aminoacyl-tRNA synthetases (aaRSs) that recognize specific ncAAs not utilized by the host cell's machinery. caltech.edu
Table 1: Examples of Non-Canonical Amino Acids in Protein Labeling
| Non-Canonical Amino Acid | Functional Group | Corresponding Natural Amino Acid | Application |
|---|---|---|---|
| Azidohomoalanine (AHA) | Azide | Methionine | Bioorthogonal labeling of newly synthesized proteins. nih.govmpg.de |
| Homopropargylglycine (HPG) | Alkyne | Methionine | Bioorthogonal labeling of newly synthesized proteins. nih.govgbiosciences.com |
| p-Azido-L-phenylalanine (AzF) | Azide | Phenylalanine | Site-specific incorporation using mutant aaRS. |
Enzymatic methods offer another route to site-specific protein modification. researchgate.net Enzymes like biotin ligase (BirA), lipoic acid ligase, and tubulin tyrosine ligase can attach probes to specific amino acid sequences. rsc.org For example, BirA specifically biotinylates a 15-amino-acid peptide known as the AviTag, resulting in a homogeneously labeled product. researchgate.net
Furthermore, some enzymes can recognize and utilize modified substrates. For example, biotin ligases from Saccharomyces cerevisiae and Pyrococcus horikoshii have been shown to accept alkyne and azide derivatives of biotin. rsc.org This allows for a two-step labeling process where the enzyme first attaches the modified biotin, and then a reporter molecule is attached via a click reaction. rsc.org Similarly, phosphopantetheinyl transferases (PPTases) can conjugate a variety of probes to proteins, and transglutaminases can also be used for site-specific labeling. researchgate.netrsc.org Combining enzymatic ligation with click chemistry provides a robust and highly specific method for protein immobilization and labeling. chinesechemsoc.org
Table 2: Enzymatic Labeling Strategies for Site-Specific Modification
| Enzyme | Recognition Site/Substrate | Application |
|---|---|---|
| Biotin Ligase (BirA) | AviTag (15-amino-acid peptide) | Highly specific biotinylation of tagged proteins. researchgate.net |
| Phosphopantetheinyl Transferase (PPTase) | Specific peptide tags | Conjugation of diverse chemical probes. researchgate.netrsc.org |
| Tubulin Tyrosine Ligase (TTL) | C-terminal tyrosine of tubulin | Incorporation of modified tyrosine derivatives. rsc.org |
This compound is also utilized for the labeling of nucleic acids. lumiprobe.com By incorporating alkyne-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into DNA or RNA, researchers can subsequently attach biotin using click chemistry. nih.gov This technique, often referred to as "click-labeling," allows for the selective enrichment and analysis of newly synthesized nucleic acids. nih.gov
For example, the isolation of proteins on nascent DNA (iPOND) uses EdU labeling followed by biotinylation with an azide-containing biotin reagent to pull down and identify proteins associated with newly replicated chromatin. nih.gov The long PEG spacer of this compound is advantageous in these applications, as it facilitates the efficient binding of the biotinylated nucleic acid to streptavidin beads. nih.gov
The principles of bioorthogonal chemistry extend to the study of glycans and lipids. smolecule.com Cells can be metabolically engineered to incorporate sugars or fatty acids modified with azide or alkyne groups into their glycans and lipids. mpg.de These bioorthogonally tagged molecules can then be reacted with a corresponding labeling reagent, such as this compound for alkyne-modified molecules. smolecule.com
For instance, sialic acids on the cell surface can be chemically modified to introduce an alkyne group, which can then be conjugated with a biotin-azide reagent via a CuAAC reaction. acs.org This enables the detection, visualization, and enrichment of specific glycan structures. Proximity labeling technologies have also been adapted to study glycan-protein interactions, where lectins are functionalized with reagents that can be activated to label nearby proteins with biotin. nih.gov
This compound serves as a linker to conjugate biotin to small molecules and nanoparticles. biosynth.com The azide group allows for attachment to alkyne-functionalized surfaces or molecules through click chemistry. mdpi.com This is a common strategy for creating targeted drug delivery systems or diagnostic probes.
Nanoparticles can be functionalized with an alkyne-containing linker, and then this compound can be "clicked" onto the surface. nih.gov This biotinylated nanoparticle can then be conjugated to a streptavidin-linked antibody or other targeting ligand. mdpi.comnih.gov Alternatively, nanoparticles can be coated with azide groups, enabling the direct attachment of alkyne-containing molecules. biorxiv.org The use of click chemistry in nanoparticle functionalization is advantageous due to its high efficiency, mild reaction conditions, and the formation of a stable, covalent bond. mdpi.comencyclopedia.pub
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Polyethylene (B3416737) glycol | PEG |
| Copper(I)-catalyzed azide-alkyne cycloaddition | CuAAC |
| Strain-promoted azide-alkyne cycloaddition | SPAAC |
| Non-canonical amino acid | ncAA |
| Bioorthogonal Non-canonical Amino Acid Tagging | BONCAT |
| Fluorescent Non-canonical Amino Acid Tagging | FUNCAT |
| Azidohomoalanine | AHA |
| Homopropargylglycine | HPG |
| Aminoacyl-tRNA synthetase | aaRS |
| 5-ethynyl-2'-deoxyuridine | EdU |
| Isolation of proteins on nascent DNA | iPOND |
| Dibenzocyclooctyne | DBCO |
Incorporation of Non-Canonical Amino Acids for Azide Tagging
Derivatization of Glycans and Lipids
Affinity-Based Enrichment and Isolation Protocols
The compound this compound is a heterobifunctional molecule designed for versatile use in bioconjugation and proteomics. biosynth.com It features a biotin moiety for high-affinity binding, a terminal azide group for "click chemistry" reactions, and a discrete polyethylene glycol (dPEG®) spacer. biosynth.com The dPEG® spacer is of a single molecular weight, providing a precise length of 87.7 Å, which allows for exact control over the distance between the biotin and its target molecule to optimize the biotin-avidin interaction. This structure is particularly valuable in affinity-based enrichment protocols, which are central to isolating and identifying specific proteins or other biomolecules from complex mixtures.
The foundation of many enrichment strategies involving this compound is the remarkably strong and specific non-covalent interaction between biotin (also known as vitamin B7) and the proteins avidin (B1170675) or streptavidin. beilstein-journals.orgmtoz-biolabs.comnih.gov This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), making the bond practically irreversible under physiological conditions. beilstein-journals.orgthermofisher.com This high affinity allows for stringent washing conditions during enrichment procedures, which effectively removes non-specifically bound proteins and other contaminants, leading to a cleaner sample for downstream analysis. nih.gov
In a typical workflow, the azide group of this compound is first covalently attached to a target molecule that has been modified to contain an alkyne group. This is achieved through a bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). biorxiv.org Once the target protein is "clicked" with the biotin tag, the entire complex can be captured from a cell lysate or other biological sample using streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin. beilstein-journals.orgmtoz-biolabs.com The high specificity of the biotin-streptavidin bond ensures that primarily the biotinylated proteins (and their binding partners) are captured, thus enriching them from the vast excess of other molecules in the sample. mtoz-biolabs.com
The use of streptavidin is often preferred over avidin as it is non-glycosylated, which tends to reduce non-specific binding from other proteins. beilstein-journals.org The strength of this interaction is a double-edged sword; while it ensures efficient capture, it also makes the elution of the captured molecules challenging without using harsh, denaturing conditions that can damage the proteins and the support matrix. thermofisher.comnih.govnih.gov
| Feature | Description | Significance in Enrichment Protocols | Reference |
|---|---|---|---|
| High Affinity (Low Kd) | The dissociation constant (Kd) is approximately 10-15 M, indicating an extremely strong bond. | Allows for the use of harsh washing steps to remove non-specific binders, leading to higher purity of the target molecule. | beilstein-journals.orgthermofisher.com |
| High Specificity | Streptavidin binds almost exclusively to biotin. | Ensures that only biotinylated molecules are captured from a complex mixture, minimizing background. | mtoz-biolabs.comnih.gov |
| Stability | The complex is stable over a wide range of pH, temperatures, and in the presence of denaturing agents. | Provides robustness and flexibility in the design of experimental protocols. | nih.gov |
| Rapid On-Rate | The binding between biotin and streptavidin occurs very quickly. | Facilitates efficient capture of target molecules even at low concentrations. | nih.gov |
The very strength of the biotin-streptavidin interaction poses a significant challenge for the recovery of captured proteins in their native state. nih.govnih.gov Elution typically requires harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer or using 8M guanidine-HCl at pH 1.5), which can lead to the co-elution of non-specifically bound proteins and endogenously biotinylated carboxylases, as well as denature the target protein itself. thermofisher.comnih.gov To address this, cleavable linker strategies have been developed. These linkers are incorporated between the biotin tag and the reactive group (in this case, the azide), allowing for the selective release of the captured protein from the streptavidin support under mild conditions, leaving the biotin tag and non-specific binders behind. nih.govnih.gov
A variety of chemical triggers have been employed to sever the connection between the captured protein and the biotin affinity tag. nih.gov These strategies rely on incorporating a chemically labile bond within the linker structure.
Disulfide Bonds: Linkers containing a disulfide bond are a common choice. These can be cleaved under mild reducing conditions using reagents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. thermofisher.comnih.gov This approach effectively releases the captured protein from the solid support.
Diazo Linkers: Some linkers are designed with a diazo group, which can be cleaved by treatment with sodium dithionite. nih.govcd-bioparticles.net This method offers an alternative chemical release mechanism.
Acid-Labile Linkers: Linkers that are sensitive to acidic conditions provide another route for elution. For instance, a dialkoxydiphenylsilane (DADPS)-based linker has been shown to be efficiently cleaved with 10% formic acid. nih.gov Similarly, hydrazone-based linkers can be cleaved under acidic conditions. tum.deacs.org These methods are advantageous as they avoid the use of harsh denaturants.
An increasingly popular alternative to chemical cleavage involves the use of photolabile linkers. nih.govnih.gov These linkers incorporate a photocleavable group, often based on a 2-nitrobenzyl moiety, which breaks apart upon exposure to UV light at a specific wavelength (typically around 340-365 nm). nih.govnih.gov This technique, known as photocleavage, is particularly advantageous because it is a "traceless" method that occurs rapidly and under neutral pH conditions, without the addition of any external reagents that could interfere with downstream analysis. nih.govresearchgate.net The ability to trigger release with light offers high spatiotemporal control. chinesechemsoc.org This method has been successfully used to release affinity-purified oligonucleotides and proteins from solid supports, leaving them in a form suitable for subsequent analysis like mass spectrometry. nih.govresearchgate.netresearchgate.net
| Cleavage Mechanism | Reagent/Condition | Advantages | Potential Considerations | Reference |
|---|---|---|---|---|
| Disulfide Reduction | Dithiothreitol (DTT), 2-Mercaptoethanol | Mild conditions, widely used. | Reducing agent may interfere with protein disulfide bonds. | thermofisher.comnih.gov |
| Diazo Cleavage | Sodium Dithionite | Specific chemical cleavage. | Reagent compatibility with downstream analysis must be considered. | nih.govcd-bioparticles.net |
| Acid-Labile Hydrolysis | Formic Acid, Acetic Acid | Avoids harsh denaturants. | Protein stability at low pH is required. | nih.govacs.org |
| Photocleavage | UV Light (e.g., 365 nm) | No chemical reagents needed, rapid, high spatiotemporal control. | Potential for UV-induced damage to sensitive biomolecules. | nih.govnih.govresearchgate.net |
Achieving high enrichment efficiency while minimizing the co-purification of non-specific proteins is critical for the success of any affinity-based proteomics experiment. nih.gov Several key parameters in the experimental protocol can be optimized to improve the signal-to-noise ratio.
Bead-to-Protein Ratio: Using the optimal amount of streptavidin beads is crucial. An insufficient amount of beads can lead to incomplete capture of biotinylated targets, while an excess of beads can increase the surface area available for non-specific binding. nih.gov
Washing Steps: Extensive and stringent washing of the beads after target capture is essential for removing proteins that are weakly or non-specifically bound to the beads or to the target protein. nih.gov The composition of the wash buffers can be varied to include detergents or high salt concentrations to disrupt these non-specific interactions.
Blocking Agents: To reduce non-specific binding, the use of blocking agents or modified forms of streptavidin can be beneficial. Additionally, engineered monomeric versions of streptavidin have been developed that exhibit lower binding affinity, allowing for gentler elution conditions. bohrium.com Another strategy involves chemically modifying streptavidin to make it resistant to proteolysis, which reduces contamination from streptavidin-derived peptides in subsequent mass spectrometry analysis. nih.gov
Recent studies have benchmarked different enrichment strategies using two-proteome models, where biotinylated proteins from one organism (e.g., yeast) are spiked into a background of unlabeled proteins from another (e.g., human). nih.gov This allows for the clear differentiation between true enrichment and non-specific binding, providing a framework for systematically optimizing each step of the workflow. nih.gov
Development and Application of Cleavable Linker Systems
Chemically Triggered Release Mechanisms (e.g., Hydrazine, Dithionite, Acid-labile)
Integration with High-Resolution Proteomic Analyses
The ultimate goal of affinity enrichment using probes like this compound is the identification and quantification of the captured proteins by mass spectrometry (MS). The quality of the enrichment directly impacts the success of the MS analysis. The use of cleavable linkers is particularly important in this context. On-bead digestion, a common method where captured proteins are proteolytically digested while still attached to the beads, often results in the identification of a high number of peptides from streptavidin itself, which can mask the signals from low-abundance target proteins. nih.govnih.gov
By using a cleavable linker, the target proteins are released from the beads before digestion. This significantly reduces the amount of co-eluting contaminants and streptavidin-derived peptides in the final sample, leading to cleaner mass spectra and more confident protein identifications. nih.govtum.de Furthermore, the specific chemistry of the linker can be designed to leave a small, defined molecular fragment on the modified peptide after cleavage. nih.gov This mass remnant can serve as a diagnostic signature in the MS/MS analysis, helping to pinpoint the exact site of modification on the protein. The integration of optimized enrichment protocols with advanced, high-resolution mass spectrometers enables deep proteome coverage and the confident identification of specific protein targets, even those present at very low levels within the cell. biorxiv.org
Mass Spectrometry-Based Identification of Labeled Biomolecules (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for identifying biomolecules labeled with this compound. escholarship.orgnih.govnih.gov This powerful analytical method allows for the separation and subsequent fragmentation of peptides, providing sequence information and identifying the precise site of modification.
In a typical workflow, proteins that have been metabolically, enzymatically, or chemically tagged with an alkyne group are reacted with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govacs.orgthermofisher.com This reaction forms a stable triazole linkage. broadpharm.combpsbioscience.com The biotinylated proteins are then enriched using streptavidin-coated beads. nih.govbeilstein-journals.orgnih.gov
After enrichment, the captured proteins are subjected to proteolytic digestion, often with trypsin, to generate a complex mixture of peptides. escholarship.orgresearchgate.net These peptides are then separated by liquid chromatography based on their physicochemical properties, such as hydrophobicity, before being introduced into the mass spectrometer. nih.govchemrxiv.org The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then isolated and fragmented, and the m/z of the resulting fragment ions is measured (MS/MS or MS2 scan). acs.org
The fragmentation data provides the amino acid sequence of the peptide. The presence of the this compound modification results in a characteristic mass shift, allowing for the confident identification of the labeled peptide and the specific amino acid residue to which the tag is attached. nih.govbiorxiv.org Specialized data analysis software is used to match the experimental MS/MS spectra to theoretical spectra from protein sequence databases, confirming the identity of the protein and the site of biotinylation. acs.org The use of cleavable linkers, which can be broken under specific conditions, can facilitate the release of labeled peptides from the streptavidin beads, further simplifying the analysis. nih.govnih.govtum.de
Quantitative Proteomics Approaches Utilizing this compound Probes
This compound is integral to several quantitative proteomics strategies designed to measure changes in protein abundance, synthesis, or modification levels across different cellular states. These methods provide a comparative analysis of proteomes, offering insights into cellular responses to various stimuli or conditions.
One prominent technique is Stable Isotope Labeling with Amino acids in Cell culture (SILAC) . In a SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., 13C- or 15N-labeled arginine and lysine). nih.gov This results in the incorporation of these isotopes into the entire proteome of the "heavy" cell population. Following differential treatment, lysates from both populations are combined. Alkyne-tagged proteins, representing a specific subset of interest (e.g., newly synthesized proteins), are then reacted with this compound and enriched. nih.govnih.gov
During LC-MS/MS analysis, the "light" and "heavy" versions of a peptide appear as a pair of peaks separated by a specific mass difference. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of that protein between the two conditions. nih.gov This approach, when combined with biotin-azide probes, allows for the quantification of specific protein subpopulations that have been tagged and enriched. nih.gov
Another powerful method is Tandem Mass Tag (TMT) labeling. TMT reagents are a set of isobaric chemical tags that can be used to label peptides from different samples (up to 16 or more). All TMT-labeled peptides have the same nominal mass and are therefore indistinguishable in the MS1 scan. However, upon fragmentation in the MS/MS analysis, each TMT tag generates a unique "reporter" ion of a different mass. The relative intensities of these reporter ions are then used to quantify the relative abundance of the peptide (and thus the protein) across the different samples. nih.govacs.org In a workflow utilizing this compound, proteins from different samples are tagged and enriched first, and the resulting peptides are then labeled with different TMT reagents before being combined for LC-MS/MS analysis. nih.gov
| Quantitative Method | Principle | Application with this compound |
| SILAC | Metabolic labeling with heavy and light amino acids to create mass-differentiated proteomes. | Comparison of two cell populations. Alkyne-tagged proteins are reacted with this compound, enriched, and the ratio of heavy to light peptides is quantified by MS. nih.gov |
| TMT | Chemical labeling of peptides with isobaric tags that generate unique reporter ions upon fragmentation. | Multiplexed comparison of multiple samples. Enriched peptides from different samples are labeled with distinct TMT tags, combined, and quantified based on reporter ion intensities in MS/MS spectra. nih.govacs.org |
| Label-Free Quantification | Compares the signal intensity or spectral counts of peptides across different LC-MS/MS runs. | Used when metabolic or chemical labeling is not feasible. The abundance of biotin-azide labeled and enriched proteins is compared based on their MS signal across separate analyses. nih.gov |
Single-Sequence Identification (SSI) for Enhanced Confidence in Modified Peptide Assignment
A significant challenge in chemical proteomics is the confident identification of probe-modified peptides, especially for low-abundance proteins where only a single modified peptide might be detected. researchgate.netchemrxiv.orgresearchgate.net The principle of Single-Sequence Identification (SSI) has been developed to address this by creating multiple, distinct versions of a single modified peptide sequence, thereby increasing the probability of its identification. chemrxiv.orgresearchgate.netchemrxiv.org
The SSI strategy can be implemented through a "tagging-triplication" method using a one-pot, multiplexed click reaction. chemrxiv.orgresearchgate.netchemrxiv.org This approach utilizes a mixture of homologous biotinyl azides with dPEG® linkers of varying lengths (e.g., Biotin-dPEG®3-azide, Biotin-dPEG®4-azide, and Biotin-dPEG®5-azide). researchgate.netchemrxiv.org When this mixture is reacted with a proteome containing alkyne-modified proteins, each modified peptide is tagged with one of the three different biotinyl azides.
This creates three distinct versions of the same peptide, each with a different mass and chromatographic retention time. chemrxiv.orgresearchgate.net The mass difference is due to the varying number of PEG units in the linker. The presence of multiple, related peptide signals in the mass spectrometry data provides much stronger evidence for the identification than a single, inconclusive spectrum. chemrxiv.org An identification is considered confident if the modified peptide is detected with at least two different tags. chemrxiv.orgresearchgate.net This multiplexing approach can be readily integrated into existing chemical proteomics workflows to significantly boost the confidence in identifying modified peptides. chemrxiv.orgresearchgate.net
The different lengths of the dPEG® linkers in the homologous biotinyl azides not only result in a predictable mass shift but also cause a systematic change in the peptide's elution time during reverse-phase liquid chromatography. chemrxiv.orgresearchgate.net Peptides tagged with longer, more hydrophilic dPEG® linkers tend to elute earlier than those with shorter linkers.
This linker length-dependent elution time shift provides an additional layer of validation for peptide identification. chemrxiv.orgchemrxiv.org A linear correlation can be observed between the change in peptide mass (due to the different linkers) and the shift in elution time. chemrxiv.org This predictable behavior helps to deconvolve complex proteomic data and correctly group the family of signals originating from a single modified peptide sequence. By leveraging these correlated changes in mass and retention time, researchers can more confidently distinguish true positives from false positives in complex datasets. chemrxiv.orgnih.govnih.gov
| Homologous Tag | Mass of PEG Linker Moiety | Expected Elution Behavior |
| Biotin-dPEG®3-azide | Lower | Later Elution |
| Biotin-dPEG®4-azide | Intermediate | Intermediate Elution |
| Biotin-dPEG®5-azide | Higher | Earlier Elution |
| This table illustrates the principle that as the PEG linker length increases, the hydrophilicity increases, leading to an earlier elution time in reverse-phase chromatography. Data derived from principles described in cited research. chemrxiv.org |
Key Research Applications of Biotin Dpeg R 23 Azide in Biological Systems
Elucidating Protein-Small Molecule Interactions and Target Identification
The identification of protein targets for small molecules is a critical step in drug discovery and in understanding the mechanisms of action of bioactive compounds. Biotin-dPEG(R)23-azide facilitates this process through several powerful techniques.
Affinity pull-down assays are a cornerstone of target identification. In this method, a small molecule of interest is modified with a "clickable" alkyne group. This alkyne-modified molecule is then introduced to a complex biological sample, such as a cell lysate, allowing it to bind to its protein targets. Following incubation, this compound is added, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction covalently attaches the biotin (B1667282) tag to the small molecule-protein complex. frontiersin.orgnih.gov
The strong and highly specific interaction between biotin and streptavidin is then exploited. beilstein-journals.org The entire mixture is passed through a column containing streptavidin-coated beads, which capture the biotinylated complexes, effectively "pulling down" the target proteins along with the small molecule. nih.gov After washing away non-specifically bound proteins, the captured proteins can be eluted and identified using techniques like mass spectrometry. nih.gov This approach allows for the deconvolution of drug targets from the entire proteome. nih.gov The dPEG® spacer in this compound is crucial as it provides sufficient distance between the biotin tag and the protein, ensuring efficient capture by streptavidin beads.
Table 1: Key Steps in Affinity Pull-Down Assays using this compound
| Step | Description | Purpose |
|---|---|---|
| 1. Probe Synthesis | A small molecule of interest is functionalized with an alkyne group. | To enable subsequent "click" chemistry reaction. |
| 2. Incubation | The alkyne-probe is incubated with a cell lysate or proteome. | To allow the probe to bind to its specific protein targets. |
| 3. Click Reaction | This compound is added to the mixture, along with a copper catalyst. | To covalently attach the biotin tag to the probe-protein complex. |
| 4. Affinity Purification | The mixture is passed over streptavidin-coated beads. | To capture the biotinylated probe-protein complexes. nih.gov |
| 5. Elution & Analysis | The captured proteins are eluted from the beads and identified by mass spectrometry. | To identify the specific protein targets of the small molecule. nih.gov |
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex proteomes. frontiersin.orgnih.gov Instead of just identifying protein presence, ABPP focuses on protein activity. Small molecule probes in ABPP are designed to covalently bind to the active sites of specific enzyme families. frontiersin.orgnih.gov
This compound plays a key role in a two-step ABPP workflow. mdpi.com In this approach, a small, minimally disruptive alkyne tag is incorporated into the activity-based probe. This design enhances the cell permeability of the probe, a factor that can be limited by bulky reporter groups like biotin. frontiersin.orgmdpi.com After the alkyne-tagged probe has labeled its target enzymes within a biological system, the cells are lysed. The proteome is then treated with this compound, which "clicks" onto the alkyne tag of the probe-enzyme conjugate. nih.gov This allows for the subsequent enrichment of the active enzymes via streptavidin affinity chromatography and their identification by mass spectrometry. nih.govresearchgate.net This two-step method offers greater flexibility and reduces the potential for the reporter tag to interfere with the initial binding of the probe to its target. mdpi.com
Understanding how proteomes change in response to stimuli is fundamental to cell biology. The identification of newly synthesized proteins (NSPs) provides a dynamic view of cellular processes. A common method for this involves metabolic labeling with non-canonical amino acids, such as azidohomoalanine (AHA), an analog of methionine. nih.gov
Cells are cultured in a methionine-free medium and then supplemented with AHA, which is incorporated into proteins during translation. nih.gov This introduces an azide (B81097) handle into the newly synthesized proteome. To identify these NSPs, the cell lysate is reacted with an alkyne-functionalized biotin tag. While not a direct application of this compound itself, a conceptually similar workflow is employed. An alkyne-biotin conjugate is "clicked" onto the azide-modified proteins. nih.gov These biotinylated NSPs are then enriched using streptavidin affinity purification and identified by mass spectrometry. nih.govacs.org This technique allows researchers to specifically isolate and quantify proteins that are synthesized under particular experimental conditions.
Protein-protein interactions (PPIs) are fundamental to nearly all cellular functions. Chemical cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for identifying these interactions. nih.govelifesciences.org In this approach, a cross-linking reagent is used to covalently link interacting proteins.
This compound can be integrated into trifunctional cross-linkers designed for mapping PPIs. nih.govsemanticscholar.org These advanced cross-linkers possess three key components: two reactive groups to link proteins, a cleavable linker, and a handle for enrichment. For instance, a cross-linker could have an NHS ester to react with lysine (B10760008) residues on one protein and a separate reactive group for another protein. The cross-linker would also contain an alkyne group. After cross-linking proteins within a cell or lysate, the complexes are isolated. This compound is then clicked onto the alkyne handle, enabling the enrichment of cross-linked protein pairs via streptavidin affinity purification. nih.govelifesciences.org The cleavable linker allows for the release of the cross-linked peptides from the enrichment beads before mass spectrometry analysis, which simplifies the identification of the interacting proteins and the specific sites of interaction. nih.gov This strategy was successfully used to identify hundreds of PPIs in E. coli and C. elegans lysates. elifesciences.org
Identification and Characterization of Newly Synthesized Proteins (NSPs)
Design and Engineering of Advanced Molecular Probes
The versatility of the azide-alkyne click chemistry reaction allows for the modular design of sophisticated molecular probes for a variety of applications.
Photoaffinity labeling (PAL) is a technique used to identify the binding partners of small molecules by using a probe that contains a photoreactive group. nih.govnih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, thus capturing the binding interaction. researchgate.net
This compound is instrumental in the two-step labeling approach for PAL. nih.gov A photoaffinity probe is designed with a ligand for the target protein, a photoreactive group (like a benzophenone (B1666685) or aryl azide), and an alkyne handle. nih.govresearchgate.net After the probe is cross-linked to its target protein upon photoirradiation, the resulting complex is reacted with this compound. nih.gov This attaches the biotin tag, allowing for the enrichment of the probe-protein adduct and subsequent identification of the target protein. nih.gov This modular design allows for the creation of multifunctional probes where, for example, a fluorescent dye-azide could be used for in-gel visualization, while this compound is used for pull-down and identification from the same experiment. nih.govmdpi.com
Table 2: Components of a Two-Step Photoaffinity Probe System
| Component | Function | Example |
|---|---|---|
| Target Ligand | Provides specificity by binding to the protein of interest. | A derivative of a known drug or inhibitor. |
| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation. | Benzophenone, Aryl Azide, Diazirine. nih.gov |
| Bioorthogonal Handle | A small, non-interfering group for subsequent reaction. | Terminal Alkyne. nih.gov |
| Reporter Tag | Reacts with the handle for detection or purification. | This compound. |
Spatially Controlled Proximity Labeling Platforms
Proximity labeling platforms are powerful techniques for identifying protein-protein interactions and mapping the molecular landscape of specific cellular compartments. These methods rely on generating reactive species at a defined location, which then covalently label nearby biomolecules. The azide functionality of this compound makes it a suitable probe for certain proximity labeling strategies.
Recent advancements have utilized photocatalysis to activate aryl azides with high spatiotemporal control. nih.gov In these platforms, a photocatalyst is targeted to a specific protein or cellular region. Upon irradiation with light of a specific wavelength, the photocatalyst activates an azide-containing probe, such as a molecule structurally similar to this compound, generating a highly reactive nitrene intermediate. nih.gov This intermediate then covalently "tags" proteins in the immediate vicinity. The length of the PEG linker, such as the dPEG(R)23 spacer, can influence the labeling radius, providing a degree of control over the spatial extent of the labeling. rsc.org
For instance, studies have demonstrated that photocatalytically activated aryl azides can be used for targeted protein environment labeling. nih.gov By conjugating a photocatalyst to an antibody that recognizes a specific cell surface protein, researchers can achieve localized activation of an azide probe and subsequent biotinylation of the target protein and its interaction partners. nih.govrsc.org This approach offers a high degree of spatial resolution compared to some traditional enzyme-based proximity labeling methods. nih.gov The ability to control the labeling with an external light source provides temporal control over the experiment, allowing for the study of dynamic cellular processes. rsc.org
Probes for Cellular Imaging and Subcellular Localization Studies
The biotin tag of this compound serves as a versatile handle for cellular imaging and localization studies. Once the azide group has been "clicked" onto a target molecule of interest that has been metabolically or enzymatically engineered to contain an alkyne group, the biotin moiety can be detected using fluorescently labeled avidin (B1170675) or streptavidin conjugates. This allows for the visualization of the labeled molecules within cells using various microscopy techniques.
The specificity of the click reaction ensures that the biotin tag is attached only to the intended targets, minimizing off-target signals. This is particularly important for accurately determining the subcellular localization of proteins or other biomolecules. The long, hydrophilic dPEG(R)23 spacer helps to maintain the solubility of the labeled molecule and minimizes steric hindrance, ensuring that the biotin tag is accessible for binding to avidin or streptavidin. broadpharm.com
For example, researchers can introduce alkyne-modified building blocks (e.g., amino acids or sugars) into cells, which are then incorporated into newly synthesized proteins or glycans. Subsequent reaction with this compound and fluorescently labeled streptavidin enables the visualization and tracking of these molecules within different cellular compartments. This approach has been instrumental in studying the localization and dynamics of various cellular components.
Contributions to Functional Genomics and Proteomics Research
This compound has made significant contributions to the fields of functional genomics and proteomics, which aim to understand the functions and interactions of genes and proteins on a global scale. The ability to specifically label and subsequently enrich biomolecules is central to many proteomic workflows.
Investigating Post-Translational Modifications
Post-translational modifications (PTMs) are chemical modifications to proteins that occur after their synthesis and play crucial roles in regulating protein function, localization, and stability. nih.gov Studying PTMs is essential for understanding cellular signaling and disease pathogenesis. This compound is a valuable tool for the enrichment and identification of proteins with specific PTMs.
One common strategy involves the use of metabolic labeling, where cells are supplied with a precursor molecule containing an azide group. nih.gov This azido-precursor is then incorporated into a specific type of PTM. For example, azido-sugars can be used to label glycosylated proteins (a PTM known as O-GlcNAcylation). frontiersin.org After cell lysis, the azido-modified proteins can be reacted with an alkyne-biotin tag. However, a more targeted approach involves chemoenzymatic labeling, where an enzyme is used to attach an azide-modified sugar to a specific PTM. nih.govfrontiersin.org The resulting biotinylated proteins can then be selectively captured using streptavidin-coated beads, separating them from the rest of the cellular proteome. nih.govfrontiersin.org The enriched proteins can then be identified and quantified using mass spectrometry, providing a snapshot of the "PTM-ome."
A variation of this approach uses a mutant form of the enzyme β1,4-galactosyltransferase (GalT1 Y289L) to attach an azide-bearing UDP-GlcNAc to proteins. nih.gov This is followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-derivatized biotin tag for enrichment. nih.gov This method reduces non-specific labeling that can occur with other chemical approaches. nih.gov
Dynamic Proteome Profiling and Turnover Studies
Understanding the dynamics of the proteome, including protein synthesis, degradation, and trafficking, is crucial for comprehending cellular function. This compound, in conjunction with metabolic labeling techniques, enables the study of these dynamic processes.
A common technique is pulse-chase analysis, where cells are first "pulsed" with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. acs.org This is followed by a "chase" with regular, unlabeled amino acids. At different time points during the chase, cells can be harvested, and the azide-labeled proteins can be tagged with this compound via click chemistry. The biotinylated proteins, representing the proteome at a specific time point, can then be enriched and analyzed by mass spectrometry. nih.gov This allows researchers to track the fate of proteins over time, providing insights into protein turnover rates and translocation. nih.govpnas.org
Quantitative proteomic approaches, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), can be combined with this method to compare the dynamics of protein O-GlcNAcylation between different cellular states. frontiersin.orgpnas.org For example, one cell population can be grown in "light" media and another in "heavy" isotope-containing media. Both can be subjected to pulse-chase labeling with an azido-sugar, followed by click reaction with an alkyne-biotin tag and proteomic analysis. pnas.org This allows for the quantification of changes in PTM dynamics in response to various stimuli. frontiersin.org
Facilitating Assay Development and High-Throughput Screening
The unique properties of this compound also lend themselves to the development of novel biochemical assays and high-throughput screening (HTS) platforms, which are essential for drug discovery and basic research.
Advancements in Biochemical Assay Design
The high affinity and specificity of the biotin-avidin interaction make it a cornerstone of many biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs) and pull-down assays. amerigoscientific.com this compound allows for the site-specific biotinylation of proteins, peptides, or other molecules that have been engineered to contain an alkyne group. amerigoscientific.com This precise placement of the biotin tag can be critical for maintaining the biological activity of the labeled molecule and for ensuring optimal presentation for detection or capture.
For example, a protein with a genetically incorporated alkyne-containing amino acid can be specifically biotinylated using this compound. This biotinylated protein can then be immobilized on a streptavidin-coated surface for use in a variety of binding or activity assays. The long dPEG® spacer helps to extend the biotin tag away from the protein surface, reducing steric hindrance and improving its accessibility for binding to streptavidin. broadpharm.com This leads to more robust and reproducible assays.
The use of click chemistry for biotinylation offers a significant advantage over traditional methods that rely on the chemical modification of reactive amino acid side chains (e.g., lysines or cysteines), which can be non-specific and can potentially disrupt protein function. The bio-orthogonal nature of the azide-alkyne reaction ensures that the biotinylation occurs only at the desired location, leading to a homogeneous population of labeled molecules. nih.gov
Applications in Immunodetection Techniques (e.g., Western Blotting)
This compound serves as a critical reagent for the sensitive detection of proteins in immunodetection assays like Western blotting. The fundamental principle involves the specific labeling of a target protein that has been modified to contain an alkyne group. This modification can be achieved through various biochemical strategies, such as the metabolic incorporation of an alkyne-bearing amino acid analogue.
Once the alkyne-tagged protein is separated by gel electrophoresis and transferred to a membrane (e.g., nitrocellulose or PVDF), it can be specifically tagged using this compound. bu.edu The azide group on the reagent covalently links to the alkyne group on the target protein via a click chemistry reaction. nih.gov This process attaches a biotin molecule to the protein of interest.
The final detection step leverages the high-affinity interaction between biotin and streptavidin. thermofisher.com The blot is incubated with a streptavidin molecule conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). This enzyme then reacts with a chemiluminescent, chromogenic, or fluorescent substrate to generate a detectable signal, allowing for the visualization and quantification of the target protein. bu.educaymanchem.com This indirect detection method provides significant signal amplification because multiple biotinylated sites on a protein can be bound by streptavidin conjugates. thermofisher.com
A key advantage of using this compound in this context is the long, hydrophilic dPEG® linker. This linker extends the biotin moiety away from the protein's surface, improving its accessibility to the bulky streptavidin-enzyme conjugate and thereby enhancing detection sensitivity. broadpharm.com This approach has been successfully used to label and detect specific proteins, such as tubulin, from complex cell lysates. nih.gov
| Step | Description | Key Molecule/Component | Purpose |
| 1. Protein Modification | The target protein is modified to include an alkyne functional group. | Alkyne-modified amino acids | To introduce a reactive handle for click chemistry. |
| 2. Separation & Transfer | Proteins from a sample are separated by size via SDS-PAGE and transferred to a membrane. | Polyacrylamide gel, PVDF/Nitrocellulose membrane | To immobilize proteins for probing. |
| 3. Biotinylation | The membrane is incubated with this compound, which reacts with the alkyne-modified protein. | This compound | To covalently attach a biotin tag to the target protein. |
| 4. Detection | The biotin tag is recognized by a streptavidin-enzyme conjugate. | Streptavidin-HRP/AP | To bind to the biotin tag for signal generation. |
| 5. Signal Generation | A substrate is added, which is converted by the enzyme into a detectable signal (light or color). | Chemiluminescent/Chromogenic Substrate | To visualize and quantify the target protein. |
Perspectives on Challenges and Future Directions in Biotin Dpeg R 23 Azide Research
Methodological Refinements for Enhanced Specificity and Sensitivity
A primary challenge in biotin-based affinity capture is the presence of endogenously biotinylated proteins and non-specific binding, which can lead to high background signals and complicate data analysis. nih.gov Methodological refinements are crucial for improving the signal-to-noise ratio and achieving higher sensitivity in detection assays.
The discrete PEG linker of Biotin-dPEG(R)23-azide itself contributes to reducing non-specific binding and aggregation of conjugates, while its length helps to minimize steric hindrance, making the biotin (B1667282) moiety more accessible to avidin (B1170675) or streptavidin for detection. rndsystems.comthermofisher.com This enhanced accessibility can improve detection sensitivity in assays like ELISA and Western blotting. thermofisher.comchemimpex.com
Further enhancements in sensitivity are being pursued through several innovative strategies. One approach involves the use of multiplexed tagging with homologous biotinyl azides that possess different PEG linker lengths. chemrxiv.org This "tagging-triplication" method creates multiple versions of a modified peptide, each with a distinct mass and chromatographic elution time, which increases the probability and confidence of identification in mass spectrometry-based proteomics. chemrxiv.org Another strategy focuses on the development of highly sensitive reporter systems, such as fluorescent biotin assays, which offer a significant improvement over traditional colorimetric methods like the HABA assay. thermofisher.com
The orientation of capture molecules, such as antibodies in immunoassays, is also a critical factor. Directed immobilization of antibodies, as opposed to random conjugation, has been shown to significantly boost detection sensitivity. rsc.org For this compound applications, this highlights the importance of precise, site-specific labeling to ensure optimal orientation and accessibility of the biotin tag.
Table 1: Strategies for Enhancing Specificity and Sensitivity
| Strategy | Description | Key Benefit(s) | Reference(s) |
|---|---|---|---|
| Defined PEG Spacer | Use of a discrete PEG linker (dPEG®) of a specific length. | Reduces non-specific binding, prevents aggregation, and minimizes steric hindrance for improved biotin-avidin binding. | rndsystems.com, thermofisher.com |
| Multiplexed Tagging | Employing homologous biotinyl azides with varying PEG linker lengths in a single experiment. | Increases confidence in peptide identification through multiple, distinct detections in mass spectrometry. | chemrxiv.org |
| Advanced Reporter Systems | Utilizing fluorescent reporters instead of traditional colorimetric assays for biotin quantification. | Significantly higher sensitivity and requires less sample material. | thermofisher.com |
| Oriented Immobilization | Ensuring site-specific conjugation to orient capture molecules (e.g., antibodies) uniformly. | Boosts detection sensitivity by ensuring the binding sites are accessible. | rsc.org |
Overcoming Limitations in Biological System Compatibility and Efficiency
The application of this compound in living systems is often reliant on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov A significant limitation of this method is the inherent cytotoxicity of copper, which can induce oxidative stress and interfere with cellular metabolism, limiting its use in long-term studies on live cells. nih.govresearchgate.net
To address this, researchers have developed several strategies. One involves the use of copper-chelating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), which is water-soluble and protects enzymes from copper-induced inactivation. acs.orgplos.org These ligands enhance reaction rates while reducing the toxic effects of free copper ions. acs.org
The most prominent solution has been the development of copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govrsc.org SPAAC utilizes strained cyclooctyne (B158145) reagents, like dibenzocyclooctyne (DBCO), which react efficiently with azides like that on this compound without the need for a metal catalyst. medchemexpress.comnih.gov This approach is far more biocompatible and suitable for in vivo applications. researchgate.netrsc.org The hydrophilic and flexible dPEG® linker in this compound is advantageous here as well, improving the solubility and biocompatibility of the labeled molecules and reducing the tendency for aggregation. thermofisher.comfishersci.com
Another consideration for in vivo work is the potential immunogenicity of the streptavidin-biotin complex, which can limit repeated applications. reading.ac.uk Research into alternative high-affinity pairs or methods to mitigate the immune response is an ongoing area of interest.
Table 2: Comparison of Ligation Chemistries for Biological Compatibility
| Ligation Chemistry | Catalyst/Promoter | Advantages | Limitations | Reference(s) |
|---|---|---|---|---|
| CuAAC | Copper(I) | High reaction rate, regiospecific. | Cellular toxicity, potential for oxidative damage to biomolecules. | nih.gov, researchgate.net, acs.org |
| SPAAC | Strained Cyclooctyne (e.g., DBCO) | Copper-free, highly biocompatible, suitable for live-cell and in vivo use. | Slower reaction rates than CuAAC, potential for side reactions. | nih.gov, medchemexpress.com, nih.gov |
| RuAAC | Ruthenium | Catalyzes reaction with internal alkynes, offers different regioselectivity. | Steric and electronic properties of the resulting triazole may be unfavorable for some biological applications. | nih.gov, amerigoscientific.com, acs.org |
Exploration of Novel Bioorthogonal Ligation Chemistries and Applications
While azide-alkyne cycloaddition is the primary reaction for this compound, the field of bioorthogonal chemistry is continuously expanding, offering new ligation strategies and applications. acs.org There is growing interest in developing mutually orthogonal reactions that can be performed simultaneously in the same biological system to label multiple targets. acs.org For instance, the tetrazine ligation can be used in parallel with azide-alkyne reactions for dual labeling studies. acs.org
Alternative chemistries are also being explored. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a different regioselectivity than CuAAC, forming 1,5-substituted triazoles, and can react with internal alkynes, expanding the range of possible targets. nih.govacs.org Other novel "click" reactions, such as the cyanobenzothiazole (CBT)-cysteine condensation, offer highly biocompatible and controllable ligation under physiological conditions. iris-biotech.de
Furthermore, innovation in the linker itself is a key area of research. The development of multifunctional, cleavable linkers allows for more complex experimental designs. For example, photo-cleavable linkers have been incorporated into biotin-azide reagents, enabling the capture of target proteins on streptavidin beads followed by their gentle release using UV light. nih.govnih.gov This "catch-and-release" strategy is particularly useful for mass spectrometry analysis as it reduces contamination from non-specifically bound proteins and the streptavidin matrix itself. nih.govnih.gov Recently, linkers have been designed that combine the biotin and azide (B81097) functionalities with a photolabile group and a PEG spacer in a single molecule, synthesized in a simple one-step protocol. mdpi.comresearchgate.net
Integration with Emerging Analytical Technologies for Comprehensive Characterization
The effective use of this compound is intrinsically linked to the power of downstream analytical technologies used to identify and quantify the labeled biomolecules. Mass spectrometry (MS)-based proteomics is the cornerstone of these analytical workflows. researchgate.net It allows for the identification of labeled proteins and the precise mapping of modification sites. nih.govnih.gov However, challenges remain, as the biotin tag itself can sometimes complicate MS/MS fragmentation and peptide identification. nih.gov
To address this, new MS-based methods are being developed. For example, the "Direct Detection of Biotin-containing Tags" (DiDBiT) method significantly improves the direct detection of biotinylated peptides, discriminating them from unlabeled contaminants and enhancing analytical sensitivity. researchgate.net As mentioned previously, the use of homologous tags with different PEG linker lengths also aids in confident MS identification by creating a unique signature for each labeled peptide. chemrxiv.org
Beyond proteomics, this compound is a valuable tool for advanced cellular imaging. When the azide is clicked to an alkyne-modified fluorescent dye, it enables the visualization and tracking of biomolecules in living cells. chemimpex.com The defined spacer of the dPEG® linker can be critical for optimizing the performance of probes used in advanced techniques like Förster resonance energy transfer (FRET). Flow cytometry is another powerful technique that can be integrated into workflows to sort and analyze cells that have been labeled using this compound. nih.gov
Future Innovations in Spatiotemporal Control and In Vivo Research Applications
A major frontier in chemical biology is achieving precise control over labeling reactions in space and time within a living organism. princeton.edursc.org This is essential for studying dynamic processes like protein trafficking, signaling cascades, and metabolic fluxes. Future innovations with this compound and related probes are heavily focused on this area.
One of the most promising approaches is the use of photoactivatable chemistry. rsc.org This involves designing probes that are inert until activated by light of a specific wavelength. For example, aryl azides can be activated by UV or visible light to form highly reactive nitrenes that covalently label nearby molecules. fishersci.comrsc.orgnih.gov By controlling the location and timing of light exposure, researchers can achieve high spatiotemporal resolution. rsc.org A key goal is the development of photocatalysts that can be activated by low-energy deep-red or near-infrared light, which offers better tissue penetration and lower phototoxicity for in vivo studies. nih.gov
The application of this compound in vivo presents several hurdles, including the efficient delivery of the probe and its reaction partner to the target site and avoiding off-target reactions. reading.ac.uk Pretargeting strategies, where a bioorthogonal-tagged targeting molecule (e.g., an antibody) is administered first, followed by a smaller, labeled probe like this compound, are being refined for in vivo imaging and therapy. reading.ac.uknih.gov Additionally, metabolic or genetic engineering strategies are being used to install the necessary alkyne or azide handles directly onto cells or biomolecules within a living organism, paving the way for future in vivo click chemistry applications. nih.gov
Q & A
Q. Sequential Click Chemistry :
- First, conjugate azide-bearing liposomes (e.g., DSPE-PEG-azide) with this compound via CuAAC.
- Second, perform strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-modified targeting ligands to avoid copper toxicity in biological systems .
Orthogonal Chemistries : Combine biotin-streptavidin binding with click reactions for modular assembly. For example:
- Attach this compound to streptavidin-coated quantum dots, then conjugate azide-functionalized drugs via CuAAC .
Q. How do alternative conjugation methods (e.g., Staudinger ligation) compare to CuAAC for this compound applications?
- Methodological Answer :
- Staudinger Ligation : Uses phosphine reagents to react with azides, forming stable amide bonds. Suitable for copper-sensitive systems but slower kinetics (12–24 hours vs. 2–4 hours for CuAAC).
- Experimental Comparison :
Prepare biotin-PEG-phosphine (e.g., Biotin-PEG-phosphine from Hermanson’s protocol ).
React with this compound and compare conjugation efficiency via SDS-PAGE or fluorescence quenching assays.
Q. What analytical techniques are critical for characterizing this compound stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor azide degradation via FTIR (2100 cm⁻¹ peak for N₃) or NMR (δ 3.3 ppm for PEG protons) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess PEG crystallization transitions (Tm ~50–60°C for dPEG®23) .
- Biological Stability : Test serum stability by incubating with 10% FBS and analyzing degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
